2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzoxazines and thiadiazoles. This compound is known for its unique chemical structure, which combines a benzoxazine ring with a thiadiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazine with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2H-1,4-benzoxazin-3(4H)-one: Shares the benzoxazine ring but lacks the thiadiazole moiety.
2-(2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: Contains a thiadiazole ring but differs in the overall structure.
Uniqueness
The uniqueness of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combined benzoxazine and thiadiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17ClN4O3S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O3S/c1-9(2)5-14-19-20-16(25-14)18-13(22)7-21-8-15(23)24-12-4-3-10(17)6-11(12)21/h3-4,6,9H,5,7-8H2,1-2H3,(H,18,20,22) |
InChI Key |
UEKAWCATKRJDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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